molecular formula C18H23Cl2N3O3 B13455184 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13455184
M. Wt: 400.3 g/mol
InChI Key: YSQLWVSNXBNURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the benzimidazole core, followed by the introduction of methoxy groups and the ethan-1-amine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with different substituents on the benzene ring or the benzimidazole core. Examples include:

  • 3,4-Dimethoxyphenethylamine
  • 2-Methoxyphenyl isocyanate

Uniqueness

What sets 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride apart is its specific combination of methoxy groups and the ethan-1-amine side chain, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C18H23Cl2N3O3

Molecular Weight

400.3 g/mol

IUPAC Name

2-[5,6-dimethoxy-1-(3-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C18H21N3O3.2ClH/c1-22-13-6-4-5-12(9-13)21-15-11-17(24-3)16(23-2)10-14(15)20-18(21)7-8-19;;/h4-6,9-11H,7-8,19H2,1-3H3;2*1H

InChI Key

YSQLWVSNXBNURC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=CC(=C(C=C3N=C2CCN)OC)OC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.